molecular formula C7H5BrF3NO B14062861 3-Bromo-5-methoxy-4-(trifluoromethyl)pyridine

3-Bromo-5-methoxy-4-(trifluoromethyl)pyridine

Cat. No.: B14062861
M. Wt: 256.02 g/mol
InChI Key: YVZJDGFQJAIXPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-methoxy-4-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C7H5BrF3NO. It is a derivative of pyridine, characterized by the presence of bromine, methoxy, and trifluoromethyl groups attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-methoxy-4-(trifluoromethyl)pyridine typically involves the bromination of 5-methoxy-4-(trifluoromethyl)pyridine. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions, utilizing efficient and cost-effective brominating agents and catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methoxy-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Bromo-5-methoxy-4-(trifluoromethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-5-methoxy-4-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-(trifluoromethyl)pyridine
  • 3-Bromo-4-(trifluoromethyl)pyridine
  • 5-Methoxy-4-(trifluoromethyl)pyridine

Uniqueness

3-Bromo-5-methoxy-4-(trifluoromethyl)pyridine is unique due to the combination of bromine, methoxy, and trifluoromethyl groups on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C7H5BrF3NO

Molecular Weight

256.02 g/mol

IUPAC Name

3-bromo-5-methoxy-4-(trifluoromethyl)pyridine

InChI

InChI=1S/C7H5BrF3NO/c1-13-5-3-12-2-4(8)6(5)7(9,10)11/h2-3H,1H3

InChI Key

YVZJDGFQJAIXPX-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=CC(=C1C(F)(F)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.